molecular formula C17H15Cl2N3O3 B336364 (2-Chloro-5-nitrophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

(2-Chloro-5-nitrophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B336364
M. Wt: 380.2 g/mol
InChI Key: JYGBRVPWIRJDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-nitrophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone is a member of piperazines.

Scientific Research Applications

Anticancer and Antituberculosis Studies

Compounds similar to (2-Chloro-5-nitrophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone have been synthesized and tested for their potential in anticancer and antituberculosis activities. A study by Mallikarjuna, Padmashali, and Sandeep (2014) involved the synthesis of derivatives using reductive amination and screened them against human breast cancer cell lines and tuberculosis bacteria. Some compounds exhibited significant antituberculosis and anticancer activity, notably against the MDA-MB-435 breast cancer cell line and the M. tb H37Rv tuberculosis strain (Mallikarjuna, Padmashali, & Sandeep, 2014).

Structural Characterization in Drug Synthesis

Eckhardt et al. (2020) reported the crystal and molecular structure of a compound similar to this compound, which was a side product in the synthesis of a new anti-tuberculosis drug. This highlights the compound's relevance in the structural understanding of new pharmaceuticals (Eckhardt et al., 2020).

Antiinflammatory and Antibacterial Agents

A study by Ravula et al. (2016) involved the synthesis of novel pyrazoline derivatives, including compounds structurally similar to this compound. These compounds were tested for antiinflammatory and antibacterial activities, with some showing potent effects (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Antimicrobial Activity

Patel et al. (2011) synthesized new pyridine derivatives, including those structurally related to this compound, and evaluated their antimicrobial activity. The study found variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Properties

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H15Cl2N3O3/c18-12-2-1-3-13(10-12)20-6-8-21(9-7-20)17(23)15-11-14(22(24)25)4-5-16(15)19/h1-5,10-11H,6-9H2

InChI Key

JYGBRVPWIRJDJI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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